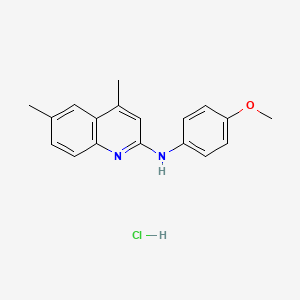![molecular formula C20H23BrO3 B5157709 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene, also known as ABPBM, is a synthetic compound that belongs to the family of benzene derivatives. It is a potent and selective antagonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. In recent years, ABPBM has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene acts as a selective antagonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. GPR55 is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. This compound binds to the GPR55 receptor and inhibits its activation, which leads to a decrease in the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
実験室実験の利点と制限
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has several advantages for lab experiments. It is a potent and selective antagonist of the GPR55 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. Additionally, this compound has been shown to have potent anti-inflammatory and analgesic effects, which makes it a valuable tool for studying pain and inflammation. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for the study of 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene. One potential direction is to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is to investigate its mechanism of action and downstream signaling pathways in more detail. Additionally, future studies could focus on the development of more potent and selective GPR55 antagonists that could have even greater therapeutic potential.
合成法
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of 4-bromophenol, which is achieved by the reaction of phenol with bromine in the presence of a catalyst. The second step involves the synthesis of 4-(4-bromophenoxy)butanol, which is achieved by the reaction of 4-bromophenol with butanol in the presence of a strong acid. The final step involves the synthesis of this compound, which is achieved by the reaction of 4-(4-bromophenoxy)butanol with 2-methoxybenzaldehyde in the presence of a strong base and an allylating agent.
科学的研究の応用
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
特性
IUPAC Name |
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-6-16-7-12-19(20(15-16)22-2)24-14-5-4-13-23-18-10-8-17(21)9-11-18/h3,7-12,15H,1,4-6,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOSTXJSBARCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)


![N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
